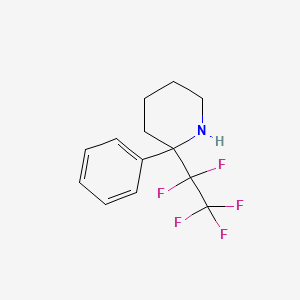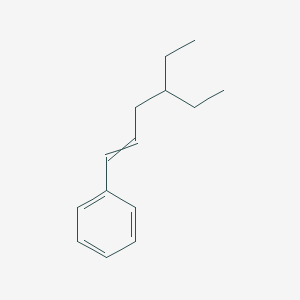![molecular formula C24H44N4O2 B12607536 N-Dodecyl-N'-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea CAS No. 915398-96-8](/img/structure/B12607536.png)
N-Dodecyl-N'-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Dodecyl-N’-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea is a synthetic organic compound characterized by its unique structure, which includes a long dodecyl chain and a pyrimidinyl urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-N’-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea typically involves the reaction of dodecylamine with a pyrimidinyl isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Synthesis of the pyrimidinyl isocyanate derivative.
Step 2: Reaction of the pyrimidinyl isocyanate with dodecylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Dodecyl-N’-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced amines or alcohols.
Applications De Recherche Scientifique
N-Dodecyl-N’-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a surfactant in various industrial processes.
Mécanisme D'action
The mechanism of action of N-Dodecyl-N’-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate: A compound with a similar dodecyl chain but different functional groups.
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate: Another compound with a similar structure but different chemical properties.
Uniqueness
N-Dodecyl-N’-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea is unique due to its specific combination of a dodecyl chain and a pyrimidinyl urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
915398-96-8 |
|---|---|
Formule moléculaire |
C24H44N4O2 |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
1-dodecyl-3-(4-heptan-3-yl-6-oxo-1H-pyrimidin-2-yl)urea |
InChI |
InChI=1S/C24H44N4O2/c1-4-7-9-10-11-12-13-14-15-16-18-25-24(30)28-23-26-21(19-22(29)27-23)20(6-3)17-8-5-2/h19-20H,4-18H2,1-3H3,(H3,25,26,27,28,29,30) |
Clé InChI |
PSCOEEXNVPHXJQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)NC1=NC(=CC(=O)N1)C(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





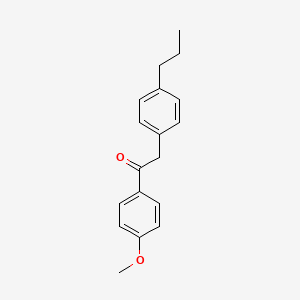
![1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine](/img/structure/B12607482.png)
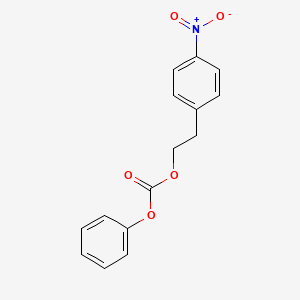
![2-[2-(Methanesulfonyl)ethenyl]benzonitrile](/img/structure/B12607491.png)
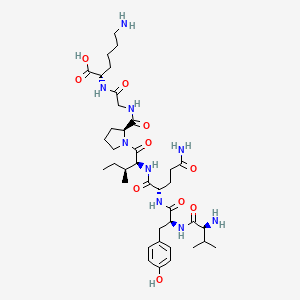

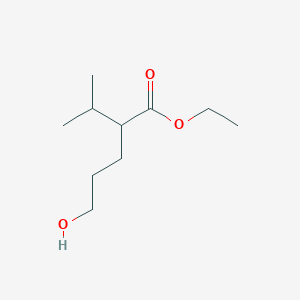
![Cyclohexanecarboxamide, N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-4,4-difluoro-1-hydroxy-](/img/structure/B12607520.png)
![{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12607525.png)
